9(10H)-Anthracenone, oxime
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Overview
Description
9(10H)-Anthracenone, oxime is an organic compound belonging to the oxime family, which are derivatives of hydroxylamine and carbonyl compounds This compound is particularly interesting due to its structural properties and potential applications in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9(10H)-Anthracenone, oxime typically involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar process but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 9(10H)-Anthracenone, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Catalytic reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate is commonly used for the oxidation of oximes.
Reduction: Lithium aluminium hydride (LiAlH4) is used for the reduction of oximes to amines.
Substitution: Various nucleophiles such as alkyl halides can be used in substitution reactions under basic conditions.
Major Products Formed:
Nitrile oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted oximes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
9(10H)-Anthracenone, oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, oxime involves its ability to form stable complexes with various substrates. The oxime group can act as a nucleophile, participating in various chemical reactions. In biological systems, oximes can reactivate acetylcholinesterase by displacing the phosphoryl moiety from the enzyme, which is a common mechanism for oxime-based antidotes .
Comparison with Similar Compounds
9-Anthraldehyde oxime: Similar in structure but differs in the position of the oxime group.
Isoxazoles: Heterocyclic compounds derived from oximes.
Ketoximes and Aldoximes: General classes of oximes derived from ketones and aldehydes, respectively.
Uniqueness: 9(10H)-Anthracenone, oxime is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its stability and versatility make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
92560-84-4 |
---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(10H-anthracen-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NO/c16-15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,16H,9H2 |
InChI Key |
DHSLOIFKVQGCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NO)C3=CC=CC=C31 |
Origin of Product |
United States |
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